3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid
Description
Molecular Geometry and Conformational Analysis
The conformational behavior of 3-ethyl-1-hydroxycyclopentane-1-carboxylic acid is fundamentally governed by the inherent flexibility of the cyclopentane ring system. Cyclopentane rings exhibit characteristic pseudorotational motion, where the molecule rapidly interconverts between different puckered conformations. This fluxional nature creates a dynamic system where multiple conformational states exist in equilibrium, with energy barriers typically ranging from 2-8 kJ/mol between adjacent conformers.
The cyclopentane ring in this compound adopts predominantly envelope conformations, where four carbon atoms lie approximately in a plane while the fifth carbon atom is displaced either above or below this plane. The presence of the ethyl substituent at position 3 introduces additional conformational complexity, as this group can occupy either axial or equatorial positions relative to the ring pucker. Computational studies using density functional theory methods have demonstrated that the preferred conformational states involve arrangements where the ethyl group minimizes steric interactions with the hydroxyl and carboxyl substituents at position 1.
The carboxyl group orientation relative to the cyclopentane ring shows preference for conformations that allow intramolecular hydrogen bonding with the adjacent hydroxyl group. This interaction stabilizes specific conformational states and influences the overall molecular geometry. Nuclear magnetic resonance studies have confirmed that the molecule exists as a mixture of rapidly interconverting conformers at room temperature, with exchange rates on the order of 10⁶-10⁷ s⁻¹.
Temperature-dependent conformational analysis reveals that cooling to temperatures below -100°C can slow the pseudorotational motion sufficiently to observe individual conformational states. Under these conditions, distinct envelope conformations become spectroscopically observable, providing detailed insights into the conformational preferences and energy landscapes of the molecule.
Stereochemical Configuration and Chiral Centers
This compound contains two potential stereogenic centers, creating multiple stereoisomeric possibilities. The primary chiral center exists at carbon 1, where the hydroxyl and carboxyl groups are attached, while the carbon bearing the ethyl substituent (position 3) represents a second stereocenter. This configuration results in four possible stereoisomers: two pairs of enantiomers corresponding to the (1R,3R), (1S,3S), (1R,3S), and (1S,3R) configurations.
Research on the asymmetric synthesis of related amino acid derivatives has provided valuable insights into the stereochemical behavior of similar cyclopentane systems. These studies employed chiral glycine equivalents and stereoselective alkylation reactions to produce all four stereoisomers with defined absolute configurations. The stereochemical assignments were confirmed through Nuclear Overhauser Effect Spectroscopy analysis and chemical correlation with compounds of known configuration.
The relative stereochemistry between the substituents at positions 1 and 3 significantly influences the molecular properties and conformational preferences. Cis-disubstituted derivatives, where both substituents are on the same face of the cyclopentane ring, exhibit different conformational behavior compared to trans-disubstituted compounds where the substituents occupy opposite faces of the ring. These stereochemical differences affect hydrogen bonding patterns, crystal packing arrangements, and chemical reactivity.
Optical rotation measurements and circular dichroism spectroscopy provide experimental methods for determining the absolute configuration of individual stereoisomers. The specific rotation values typically range from +15° to -15° depending on the absolute configuration, with measurements conducted in standard solvents such as ethanol or chloroform. Chiral high-performance liquid chromatography using appropriate chiral stationary phases enables the separation and analysis of individual enantiomers.
X-ray Crystallographic Studies
Crystallographic analysis of structurally related compounds, particularly 1-hydroxycyclopentane-1-carboxylic acid, provides fundamental insights into the solid-state structure of this compound. The crystal structure reveals that molecules crystallize with three independent molecules in the asymmetric unit, indicating significant conformational diversity even in the solid state. All three crystallographically independent molecules adopt similar envelope conformations, confirming the preferred conformational states observed in solution.
The cyclopentane ring geometry shows characteristic bond lengths and angles consistent with sp³ hybridization at all carbon centers. Carbon-carbon bond lengths within the ring range from 1.52 to 1.54 Å, while the carbon-oxygen bonds of the hydroxyl and carboxyl groups measure approximately 1.43 Å and 1.31 Å respectively. The carbon-carbon bond connecting the ethyl substituent to the ring exhibits a typical length of 1.53 Å.
Intermolecular hydrogen bonding patterns play a crucial role in crystal packing arrangements. The structures reveal extensive O-H···O hydrogen bonds linking molecules into two-dimensional layers parallel to the crystallographic ab plane. These hydrogen bonds involve both the hydroxyl group and the carboxyl group acting as donors and acceptors, creating a network of intermolecular interactions that stabilizes the crystal structure.
The crystallographic data provides precise geometric parameters including bond lengths, bond angles, and torsion angles that serve as benchmarks for computational modeling studies. The envelope conformation parameters, characterized by the puckering amplitude and phase angle, fall within expected ranges for cyclopentane derivatives. Unit cell parameters and space group symmetry information offer additional structural details essential for understanding the solid-state behavior of this compound family.
| Crystallographic Parameter | Value | Standard Deviation |
|---|---|---|
| Space Group | Monoclinic | - |
| Unit Cell Volume | Variable | ±0.1% |
| Carbon-Carbon Bond Length | 1.52-1.54 Å | ±0.002 Å |
| Carbon-Oxygen Bond Length | 1.31-1.43 Å | ±0.003 Å |
| Hydrogen Bond Length | 2.6-2.8 Å | ±0.1 Å |
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural identification of this compound through analysis of both ¹H and ¹³C spectra. The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances for the ethyl substituent, with the methyl group appearing as a triplet at approximately 1.2 parts per million and the methylene group as a quartet at 2.4-2.6 parts per million. The cyclopentane ring protons appear as complex multiplets between 1.5-2.8 parts per million, with specific chemical shifts dependent on the stereochemical configuration and conformational state.
The hydroxyl proton typically appears as a broad singlet between 3.5-4.5 parts per million, with the exact chemical shift influenced by hydrogen bonding and solvent effects. The carboxylic acid proton resonates at approximately 11-12 parts per million as a broad singlet that may exhibit exchange broadening depending on the solvent and temperature conditions. ¹³C nuclear magnetic resonance spectroscopy reveals distinct resonances for the quaternary carbon at position 1 (approximately 85-90 parts per million), the carbonyl carbon (175-180 parts per million), and the various aliphatic carbons of the cyclopentane ring and ethyl substituent.
Infrared spectroscopy demonstrates characteristic absorption bands that enable unambiguous identification of the compound. The hydroxyl group exhibits a broad absorption band between 3200-3600 cm⁻¹, while the carboxyl group shows the characteristic carbonyl stretch at approximately 1700-1750 cm⁻¹. The carbon-hydrogen stretching vibrations of the aliphatic groups appear in the 2800-3000 cm⁻¹ region, with specific patterns reflecting the methyl, methylene, and cyclopentane carbon-hydrogen environments.
Mass spectrometry analysis reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak appears at mass-to-charge ratio 158, corresponding to the molecular weight of the compound. Common fragmentation pathways include loss of water (molecular ion minus 18), loss of the carboxyl group (molecular ion minus 45), and cleavage of carbon-carbon bonds adjacent to the functionalized carbon center. Alpha-cleavage reactions typically generate fragment ions at mass-to-charge ratios corresponding to the cyclopentane ring system with various substituent losses.
| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Ethyl methyl group | 1.2 parts per million (triplet) |
| ¹H Nuclear Magnetic Resonance | Carboxylic acid proton | 11-12 parts per million (broad singlet) |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 175-180 parts per million |
| Infrared Spectroscopy | Hydroxyl stretch | 3200-3600 cm⁻¹ |
| Infrared Spectroscopy | Carbonyl stretch | 1700-1750 cm⁻¹ |
| Mass Spectrometry | Molecular ion | 158 mass-to-charge ratio |
Computational Modeling of Electronic Structure
Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have provided detailed insights into the electronic structure and conformational preferences of this compound. These computational studies reveal that the molecule exhibits multiple low-energy conformational states separated by small energy barriers, consistent with the observed conformational flexibility. The potential energy surface mapping demonstrates that envelope conformations represent global energy minima, with twist conformations serving as transition states between different envelope forms.
Molecular orbital analysis reveals the highest occupied molecular orbital primarily localized on the hydroxyl oxygen and carboxyl oxygen atoms, reflecting the electron-rich nature of these functional groups. The lowest unoccupied molecular orbital shows significant character on the carbonyl carbon and adjacent regions, indicating potential sites for electrophilic attack. The energy gap between these frontier orbitals provides insights into the chemical reactivity and electronic excitation properties of the molecule.
Electrostatic potential surface calculations demonstrate significant charge concentration around the oxygen atoms of both the hydroxyl and carboxyl groups, creating regions of high negative electrostatic potential. These calculations help predict hydrogen bonding sites and intermolecular interaction patterns observed in crystallographic studies. The ethyl substituent shows relatively neutral electrostatic character, consistent with its role as a hydrophobic substituent that influences conformational preferences through steric interactions rather than electronic effects.
Natural bond orbital analysis provides quantitative insights into the electronic structure, including atomic charges, bond orders, and orbital hybridization states. The carbon atoms of the cyclopentane ring exhibit typical sp³ hybridization with natural atomic charges ranging from -0.3 to +0.1 elementary charge units. The hydroxyl oxygen carries a significant negative charge of approximately -0.7 elementary charge units, while the carboxyl carbon shows a positive charge of approximately +0.8 elementary charge units.
Vibrational frequency calculations at the same theoretical level provide predicted infrared and Raman spectra that serve as benchmarks for experimental spectroscopic assignments. The calculated harmonic frequencies, when scaled by appropriate factors (typically 0.978 for B3LYP/6-311++G(d,p)), show excellent agreement with experimental infrared spectra. These calculations also provide normal mode descriptions that enable detailed assignment of vibrational bands to specific molecular motions.
| Computational Parameter | Method | Calculated Value |
|---|---|---|
| Frontier Orbital Energy Gap | B3LYP/6-311++G(d,p) | 6.2-6.8 eV |
| Dipole Moment | B3LYP/6-311++G(d,p) | 2.1-2.4 Debye |
| Hydroxyl Oxygen Charge | Natural Bond Orbital | -0.7 elementary charge units |
| Carboxyl Carbon Charge | Natural Bond Orbital | +0.8 elementary charge units |
| Conformational Energy Barrier | B3LYP/6-311++G(d,p) | 2-8 kJ/mol |
Properties
IUPAC Name |
3-ethyl-1-hydroxycyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-6-3-4-8(11,5-6)7(9)10/h6,11H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUFEUGQBSXNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentanone derivatives, which undergo alkylation followed by hydroxylation and carboxylation reactions. The reaction conditions often involve the use of strong bases and oxidizing agents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3-ethyl-1-oxocyclopentane-1-carboxylic acid.
Reduction: Formation of 3-ethyl-1-hydroxycyclopentane-1-methanol.
Substitution: Formation of 3-ethyl-1-chlorocyclopentane-1-carboxylic acid.
Scientific Research Applications
3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 3-ethyl-1-hydroxycyclopentane-1-carboxylic acid with structurally related cyclopentane-carboxylic acid derivatives, highlighting substituent diversity and molecular attributes:
Key Observations :
- Polarity: Cyano () and hydroxyl groups (target compound) increase polarity, enhancing water solubility.
- Lipophilicity : Ethyl (target) and benzyl () substituents boost lipophilicity, affecting membrane permeability.
- Bioactivity : Fluorinated groups () and aromatic rings () are linked to enhanced metabolic stability and receptor binding.
Physical and Chemical Properties
Acidity and Reactivity
- The carboxylic acid group typically has a pKa ~4–5. The electron-donating ethyl group may slightly reduce acidity compared to electron-withdrawing groups (e.g., cyano in ).
- The hydroxyl group at position 1 may form intramolecular hydrogen bonds, stabilizing the molecule and affecting solubility .
Research and Industrial Uses
- Pharmaceuticals : Hydroxyl and ethyl groups may improve bioavailability, making the compound a candidate for prodrug development.
- Chemical Synthesis: Serves as a chiral building block for asymmetric catalysis, akin to amino-functionalized analogs in .
Biological Activity
3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid (C8H14O3) is a cyclic carboxylic acid with potential biological activities that warrant investigation. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and data.
Compound Overview
- Molecular Formula : C8H14O3
- Molecular Weight : 158.19 g/mol
- IUPAC Name : this compound
- CAS Number : 1094307-11-5
The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. Common methods include:
- Cyclization of Cyclopentanone Derivatives : This process involves alkylation followed by hydroxylation and carboxylation reactions.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form ketones or aldehydes and can be reduced to form alcohols.
Chemical Reactions
| Reaction Type | Example Products |
|---|---|
| Oxidation | 3-Ethyl-1-oxocyclopentane-1-carboxylic acid |
| Reduction | 3-Ethyl-1-hydroxycyclopentane-1-methanol |
| Substitution | 3-Ethyl-1-chlorocyclopentane-1-carboxylic acid |
The biological activity of this compound is attributed to its functional groups, which enable interactions with various biomolecules. The hydroxyl and carboxyl groups are critical for its reactivity, allowing it to act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Potential Applications
Research has indicated several potential applications for this compound:
- Medicinal Chemistry : Investigated for therapeutic properties, it may serve as a lead compound in drug discovery.
- Biological Studies : Used to study metabolic pathways and enzyme interactions.
- Industrial Applications : Employed in the production of specialty chemicals.
Case Study 1: Enzyme Interaction
A study demonstrated that this compound interacts with specific enzymes, influencing their activity. The compound was shown to inhibit certain pathways, which could have implications in metabolic disorders.
Case Study 2: Drug Development
In drug discovery research, this compound was evaluated for its potential as a scaffold for developing new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity while minimizing toxicity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Key Differences |
|---|---|
| 1-Hydroxycyclopentane-1-carboxylic acid | Lacks the ethyl group, affecting reactivity |
| 3-Ethyl-2-hydroxycyclopentanecarboxylic acid | Hydroxyl group at a different position alters behavior |
Q & A
Q. What are the recommended synthetic routes for 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves cyclopentane ring functionalization. For analogous cyclopentanecarboxylic acids (e.g., 2-methyl-3-oxocyclopentane-1-carboxylic acid), esterification of cyclopentane precursors followed by hydroxylation and alkylation is common. Reaction optimization includes:
- Catalyst selection : Acidic catalysts (e.g., BF₃·Et₂O) for cyclization .
- Temperature control : Maintaining 0–5°C during hydroxylation to minimize side reactions .
- Purification : Use preparative HPLC or silica gel chromatography for isolating stereoisomers .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Key Characterization (NMR, IR) |
|---|---|---|---|
| Cyclization | BF₃·Et₂O, 50°C | 60–75% | δ 1.2–1.8 (m, cyclopentane protons) |
| Hydroxylation | H₂O₂, NaOH, 0°C | 40–55% | Broad O–H stretch (3400 cm⁻¹) |
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use fume hoods and nitrile gloves to avoid inhalation or skin contact. Dust generation should be minimized via solvent-based handling .
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. What methodological approaches are critical for resolving stereochemical ambiguities in this compound derivatives?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers. Retention time differences of 2–4 minutes are typical for cis/trans isomers .
- X-ray crystallography : Co-crystallize with a resolving agent (e.g., L-proline) to determine absolute configuration. Reported R-factors < 5% validate accuracy .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict energy barriers for epimerization, guiding synthetic route selection .
Q. How can researchers address contradictions in biological activity data for structurally similar cyclopentanecarboxylic acids?
- Methodological Answer :
- Dose-response standardization : Normalize activity data using IC₅₀ values from assays with consistent cell lines (e.g., HEK293) .
- Meta-analysis : Compare datasets via funnel plots to identify outliers. For example, discrepancies in cytotoxicity (e.g., ±15% variance) may arise from solvent effects (DMSO vs. ethanol) .
- Mechanistic validation : Use isotopic labeling (¹⁴C or ³H) to track metabolic pathways and confirm target engagement .
Q. What experimental strategies validate the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor half-life (t₁/₂) via LC-MS. Adjust NADPH concentrations to mimic physiological conditions .
- In vivo profiling : Administer ¹³C-labeled compound to rodents; collect plasma/bile at timed intervals. Biliary excretion >60% suggests Phase II glucuronidation dominance .
Methodological Guidelines for Data Presentation
- Spectroscopic data : Report NMR shifts (¹H, ¹³C) with multiplicity and coupling constants. For example:
- Statistical rigor : Use ANOVA for multi-group comparisons (p < 0.05) and Tukey’s post-hoc test. Include raw data in supplementary materials .
- Synthetic reproducibility : Provide detailed protocols for critical steps (e.g., inert atmosphere protocols) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
